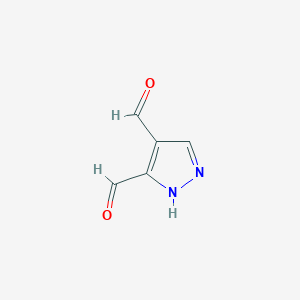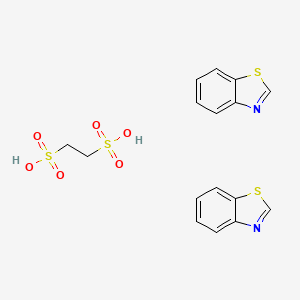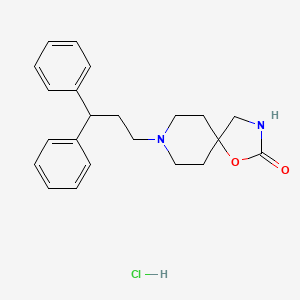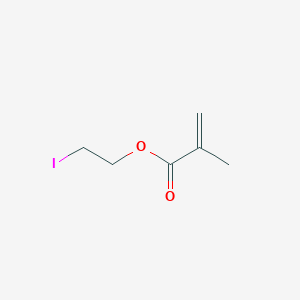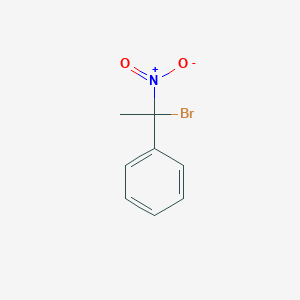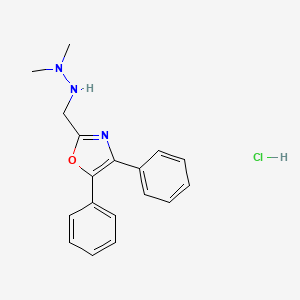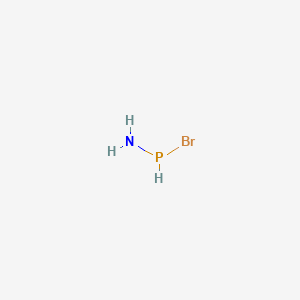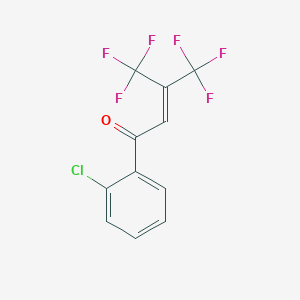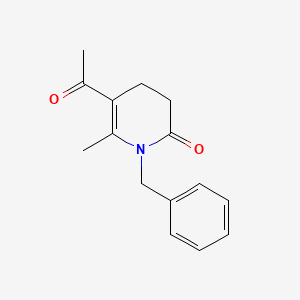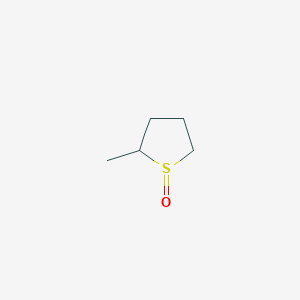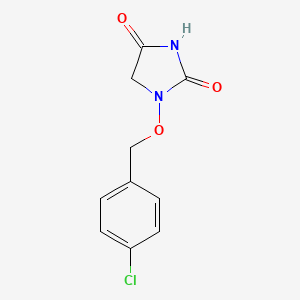
HYDANTOIN, 1-((p-CHLOROBENZYL)OXY)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 1-((p-chlorobenzyl)oxy)- is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the p-chlorobenzyl group enhances its chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydantoin, 1-((p-chlorobenzyl)oxy)- can be synthesized through several methods. One common approach involves the reaction of hydantoin with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 1-((p-chlorobenzyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The p-chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted hydantoin derivatives.
Scientific Research Applications
Hydantoin, 1-((p-chlorobenzyl)oxy)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of hydantoin, 1-((p-chlorobenzyl)oxy)- involves its interaction with specific molecular targets. For instance, in its antiviral activity, the compound inhibits viral RNA synthesis and subgenomic replication. At higher concentrations, it predominantly inhibits RNA synthesis, while at lower concentrations, it affects viral morphogenesis .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: An anticonvulsant drug with a similar hydantoin structure.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Imiprothrin: A pyrethroid insecticide containing the hydantoin group.
Uniqueness
This structural modification allows for a broader range of chemical reactions and biological activities compared to other hydantoin derivatives .
Properties
CAS No. |
31142-90-2 |
|---|---|
Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-3-1-7(2-4-8)6-16-13-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
InChI Key |
DOQIWRIDEMRJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
